
4-Phenylbutanamide
Vue d'ensemble
Description
4-Phenylbutanamide is an organic compound with the molecular formula C10H13NO. It is a derivative of butanamide, where a phenyl group is attached to the fourth carbon atom of the butanamide chain. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Analyse Biochimique
Biochemical Properties
4-Phenylbutanamide has been found to interact with certain enzymes and proteins. For instance, it has been identified as a Histone Deacetylase (HDAC) inhibitor . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. By inhibiting HDACs, this compound can affect gene expression and protein function .
Cellular Effects
This compound has shown to have significant effects on cellular processes. It has been found to exhibit neuroprotective effects, protecting against neuronal cell death by primarily acting as a chemical chaperone . It also exhibits inhibitory activity against histone deacetylases (HDACs), which can influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As an HDAC inhibitor, it can bind to these enzymes and inhibit their activity, leading to changes in gene expression . It also exerts its effects by ameliorating unfolded proteins and suppressing their aggregation, which results in protective effects against endoplasmic reticulum stress-induced neuronal cell death .
Temporal Effects in Laboratory Settings
It is known that the compound exhibits long-term effects on cellular function, particularly in the context of neurodegenerative diseases .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not fully documented, it is known that the compound has been used in studies involving animal models of neurodegenerative diseases
Metabolic Pathways
As an HDAC inhibitor, it is likely to be involved in pathways related to gene expression and protein function .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely to be found in the nucleus where it can interact with histones and influence gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Phenylbutanamide can be synthesized through several methods. One common method involves the reaction of 4-phenylbutyric acid with ammonia or an amine under dehydrating conditions. The reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) and is carried out in an organic solvent like dichloromethane.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation of 4-phenylbutyronitrile. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Phenylbutanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylbutanoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield 4-phenylbutylamine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: 4-Phenylbutanoic acid.
Reduction: 4-Phenylbutylamine.
Substitution: Depending on the nucleophile, various substituted amides can be formed.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of 4-phenylbutanamide may exhibit significant anticancer properties. For example, a study focused on the design of phenyl butyric acid derivatives found that specific compounds demonstrated inhibitory activity against Histone Deacetylase 6 (HDAC6), an enzyme implicated in various cancers such as lymphoma and leukemia. The compound B-R2B was identified as a non-competitive inhibitor of HDAC6, showing promising results in vitro against several cancer cell lines, including HeLa and THP-1 cells .
Drug Development
The compound is being explored for its potential role in drug development. Its structure allows it to act as a pharmacophore in designing new therapeutic agents. The ability to modify the phenyl group and the butanamide moiety provides a versatile platform for synthesizing novel compounds with enhanced biological activity.
Organic Synthesis
Building Block in Synthesis
this compound serves as an important building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. Its derivatives can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for synthesizing diverse chemical entities.
Catalytic Reactions
In synthetic organic chemistry, this compound has been involved in catalytic reactions that facilitate the formation of other compounds. For instance, studies have shown that it can participate in c-alkylation reactions with styrenes under specific conditions, yielding various products that are useful in further chemical transformations .
Biological Studies
Antimicrobial Properties
Beyond its anticancer potential, this compound derivatives have been investigated for their antimicrobial activities. Certain modifications to the amide group have been shown to enhance the antibacterial efficacy of these compounds against a range of pathogens.
Mechanistic Studies
The compound's interaction with biological targets has been a subject of interest. Studies utilizing molecular dynamics simulations have provided insights into how this compound and its derivatives bind to specific enzymes or receptors, potentially leading to modulation of their activity . This understanding is crucial for developing targeted therapies.
Summary Table of Applications
Application Area | Specific Use Cases | Key Findings/Notes |
---|---|---|
Medicinal Chemistry | Anticancer agents | Inhibits HDAC6; active against cancer cell lines |
Drug Development | Pharmacophore for new drugs | Versatile structure allows for modifications |
Organic Synthesis | Building block for complex molecules | Participates in catalytic reactions |
Biological Studies | Antimicrobial activity | Enhancements observed with structural modifications |
Mechanistic Studies | Interaction with enzymes/receptors | Insights from molecular dynamics simulations |
Case Studies
-
HDAC6 Inhibition Study
A study evaluated the binding properties of B-R2B (a derivative) to HDAC6 through molecular dynamics simulations and biological testing. The results indicated effective inhibition with IC50 values ranging from 16.5 µM to 101 µM across different cancer cell lines . -
Synthesis of Derivatives
Research demonstrated a two-step synthesis process for obtaining various N-substituted derivatives of this compound, highlighting its utility as a precursor in medicinal chemistry . -
Antimicrobial Research
Investigations into the antimicrobial properties revealed that certain derivatives exhibited enhanced activity against Gram-positive bacteria, showcasing the compound's potential beyond oncology applications.
Mécanisme D'action
The mechanism of action of 4-Phenylbutanamide and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of histone deacetylase 6 (HDAC6), an enzyme involved in the regulation of gene expression. By inhibiting HDAC6, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
4-Phenylbutyric acid: A precursor in the synthesis of 4-Phenylbutanamide.
4-Phenylbutylamine: A reduction product of this compound.
N-Phenylbutyramide: Another amide derivative with similar structural features.
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ability to act as an HDAC6 inhibitor distinguishes it from other similar compounds, making it a valuable molecule in medicinal chemistry research.
Activité Biologique
4-Phenylbutanamide, a compound derived from phenylbutyric acid, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other relevant pharmacological activities.
Chemical Structure and Properties
This compound features a phenyl group attached to a butanamide backbone. Its molecular formula is CHN, and it possesses several functional groups that contribute to its biological properties.
Histone Deacetylase Inhibition
One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting histone deacetylases (HDACs). Specifically, derivatives such as N-(4-chlorophenyl)-4-phenylbutanamide have been identified as selective HDAC6 inhibitors. Inhibition of HDAC6 is significant because it plays a crucial role in the regulation of gene expression related to cancer progression.
Anti-Cancer Activity
A study evaluated the anti-proliferative effects of this compound derivatives on various cancer cell lines. The compound exhibited notable inhibitory activity against:
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 72.6 |
THP-1 (acute myeloid leukemia) | 16.5 |
HMC (human mast leukemia) | 79.29 |
Kasumi (chronic myelogenous leukemia) | 101 |
These results indicate that this compound and its derivatives can effectively inhibit the growth of certain cancer cells, with varying potency across different types .
Neuroprotective Effects
Another area of investigation is the potential neuroprotective effects of this compound. A series of compounds based on this structure were synthesized and tested for their ability to protect cerebral tissues under oxidative stress conditions. The findings suggest that these compounds may offer protective benefits against neurodegenerative processes .
Case Studies
- Cervical Cancer Study : Research involving N-(4-chlorophenyl)-4-phenylbutanamide demonstrated its effectiveness in inhibiting cervical cancer cell proliferation through HDAC6 inhibition, thus providing a potential therapeutic avenue for treatment .
- Leukemia Treatment : In vitro studies showed that derivatives of this compound significantly reduced cell viability in acute myeloid leukemia cell lines, highlighting its role as a promising candidate for further development in leukemia therapies .
Propriétés
IUPAC Name |
4-phenylbutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPWUMPXISBPIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50294735 | |
Record name | 4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199-98-0 | |
Record name | 1199-98-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-phenylbutanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50294735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-PHENYLBUTYRAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Research suggests that certain 4-Phenylbutanamide derivatives, specifically those incorporating a benzothiazinone moiety, demonstrate potent inhibitory activity against both the adenosine A2A receptor (A2AAR) and monoamine oxidase B (MAO-B). [] This dual inhibition is particularly relevant in the context of neurodegenerative diseases like Parkinson's disease. Blocking A2AARs can help modulate dopamine release, while inhibiting MAO-B can prevent dopamine breakdown, both potentially contributing to improved motor function. []
A: this compound (IIb) is structurally similar to the anticonvulsant molecule 4-hydroxy-4-phenylhexanamide (I). []
A: Studies exploring the SAR of this compound derivatives, specifically in the context of A2AAR and MAO-B inhibition, highlight the importance of substituents. For instance, large substituents at the 2-position of benzothiazinones, such as methoxycinnamoylamino or phenylbutyrylamino residues, contribute to high affinity and selectivity for A2AARs. [] Conversely, smaller substituents at the same position, like a 3-chlorophenoxy group, appear to favor MAO-B inhibition. [] This suggests that subtle structural modifications can significantly alter the target selectivity and overall pharmacological activity of this compound derivatives.
A: While specific information on this compound's inherent stability is limited within the provided literature, researchers have successfully synthesized and evaluated various derivatives. [, , , , ] This suggests that appropriate synthetic strategies and potentially specific formulation approaches can be employed to handle and utilize this compound.
A: While not explicitly mentioned for this compound itself, various analytical techniques are frequently used to characterize and study similar compounds. These include spectroscopic methods like FTIR, 1H NMR, 13C NMR, and 119Sn NMR, which provide valuable information about the structure and bonding within the molecule. [] Additionally, techniques like GC-MS are valuable for identifying and quantifying aroma components in complex mixtures, such as those found in pineapple fruits. []
A: Yes, computational chemistry has played a significant role in understanding the interactions of this compound derivatives with their targets. Molecular docking studies, for example, have been employed to investigate the binding modes of these compounds within the active site of HDAC6, providing insights into their potential as inhibitors. [] Additionally, molecular dynamics simulations, often coupled with methods like MMGBSA, offer a dynamic view of these interactions, shedding light on the stability of the formed complexes and the key residues involved in binding. []
ANone: The provided literature excerpts do not contain specific data on the toxicity profile of this compound. It's crucial to acknowledge that any potential therapeutic application would necessitate a thorough toxicological evaluation. This would involve assessing acute and chronic toxicity in preclinical models, identifying potential target organs, and determining safe dosing ranges.
A: While a detailed historical account is absent from the provided literature, research on this compound and its derivatives appears to be an evolving field. Initial interest stemmed from its structural similarity to known anticonvulsant compounds. [] Subsequent investigations have explored its potential in diverse therapeutic areas, including anticancer [] and neuroprotective applications, [] highlighting its versatility as a scaffold for drug discovery.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.